2-Propoxy-5-bromostyrene
Description
2-Propoxy-5-bromostyrene is a substituted styrene derivative characterized by a vinyl group (-CH=CH2) attached to a benzene ring. The aromatic ring is substituted with a bromine atom at the 5-position and a propoxy group (-OCH2CH2CH3) at the 2-position. Styrene derivatives are widely studied for their applications in polymer chemistry, organic synthesis, and pharmaceutical intermediates. For instance, the bromine atom enhances electrophilic substitution reactivity, while the propoxy group introduces steric and electronic effects that influence solubility and intermolecular interactions .
Properties
IUPAC Name |
4-bromo-2-ethenyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-7-13-11-6-5-10(12)8-9(11)4-2/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPLEYMXGWNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-5-bromostyrene can be achieved through several methods. One common approach involves the bromination of 2-propoxystyrene. This reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxy-5-bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Polymerization: The styrene moiety allows for polymerization reactions to form polystyrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium amide, thiolates, and alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used.
Polymerization: Radical initiators such as benzoyl peroxide or AIBN are employed under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include substituted styrenes with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Propoxy-5-bromostyrene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its polymerization products are used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is explored for the synthesis of bioactive compounds with potential therapeutic applications.
Catalysis: It is used in the development of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of 2-Propoxy-5-bromostyrene in chemical reactions involves the activation of the bromine atom and the styrene moiety. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The styrene moiety undergoes polymerization through radical initiation, leading to the formation of polystyrene derivatives.
Comparison with Similar Compounds
Key Observations:
- Core Structure Influence: The nitrile group in 5-Bromo-2-propoxy-benzonitrile increases polarity (TPSA = 33 Ų) compared to styrene derivatives, which may reduce lipid solubility .
Research Findings and Limitations
- Synthetic Challenges : Steric hindrance from the propoxy group may slow electrophilic substitution in this compound, as seen in benzonitrile analogs .
- Thermal Stability : Styrenes generally exhibit lower thermal stability than benzonitriles or pyrimidines due to the reactive vinyl group.
- Data Gaps : Experimental data (e.g., NMR, DSC) for this compound is absent in open literature, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
